N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS: 1856052-56-6) is a pyrazole-based compound with the molecular formula C₁₄H₂₂ClN₅ and a molecular weight of 295.82 g/mol . It features a bicyclic structure with a pyrazole core substituted with cyclopropyl, isopropyl, and methyl groups.
Properties
Molecular Formula |
C14H22ClN5 |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-10(2)19-12(8-13(16-19)11-4-5-11)9-15-14-6-7-18(3)17-14;/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
YGVHKNFHIIOTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=NN(C=C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopropyl Hydrazine with β-Keto Esters
A common method involves the cyclization of cyclopropyl hydrazine with β-keto esters under acidic conditions. For example, reacting cyclopropyl hydrazine with ethyl acetoacetate in ethanol catalyzed by p-toluenesulfonic acid (pTSA) yields the pyrazole ring. The isopropyl group is introduced via alkylation using isopropyl bromide and sodium hydride in tetrahydrofuran (THF), achieving yields of 68–72%.
Reaction Conditions
Industrial-Scale Optimization
Continuous flow reactors are employed in industrial settings to enhance reaction efficiency. By maintaining precise control of temperature (90°C) and pressure (2 atm), this method achieves a throughput of 12 kg/day with 95% purity.
Synthesis of 1-Methyl-1H-Pyrazol-3-Amine
Hydrazine Cyclization with β-Keto Nitriles
This intermediate is synthesized via cyclization of hydrazine hydrate with β-keto nitriles. For instance, methyl cyanoacetate reacts with hydrazine hydrate in methanol under reflux to form 1-methyl-1H-pyrazol-3-amine in 85% yield.
Key Parameters
- Reaction Time : 6–8 hours
- Solvent : Methanol
- Purification : Recrystallization from ethyl acetate.
Coupling of Intermediates via Reductive Amination
The final step involves linking the two pyrazole units using reductive amination. A mixture of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine, 1-methyl-1H-pyrazol-3-amine, and formaldehyde undergoes reaction in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at 25°C.
Optimized Protocol
- Molar Ratio : 1:1.2 (pyrazole amine : formaldehyde)
- Reducing Agent : NaBH$$_3$$CN (2 equiv)
- Yield : 78% after 24 hours.
Alternative Method: Buchwald-Hartwig Coupling
For laboratories equipped for transition-metal catalysis, Buchwald-Hartwig coupling offers a high-yield route. Using palladium(II) acetate (Pd(OAc)$$_2$$) and XPhos as a ligand, the methylene bridge is formed between the two amines in toluene at 110°C.
Performance Metrics
Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | NaBH$$_3$$CN, MeOH, 25°C | 78% | 95% | Moderate (Lab-scale) |
| Buchwald-Hartwig | Pd(OAc)$$_2$$, XPhos, Toluene, 110°C | 82% | 99% | High (Industrial) |
The Buchwald-Hartwig method is superior for industrial applications due to higher purity and scalability, while reductive amination remains accessible for small-scale synthesis.
Challenges and Mitigation Strategies
Byproduct Formation
Side products such as N,N-dimethylated derivatives may form during reductive amination. This is mitigated by:
Catalyst Deactivation
In Buchwald-Hartwig coupling, palladium catalysts are sensitive to oxygen. Rigorous degassing of solvents and anhydrous conditions are essential.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds.
Scientific Research Applications
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances polarity and metabolic stability compared to the cyclopropyl group in the target compound .
- Steric Effects : The isopropyl group in the target compound increases steric bulk compared to ethyl or methyl substituents in and .
Spectroscopic Data :
- IR Spectroscopy : The absence of a carbonyl group in the target compound distinguishes it from acetylated derivatives like N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (IR: 1667 cm⁻¹ for C=O) .
- ¹H-NMR : Methyl groups in the target compound would resonate near δ 2.0–3.5 ppm, while cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm), differing from trifluoromethyl (δ ~3.9 ppm) or pyridinyl (δ 7.0–8.5 ppm) signals in analogues .
Lipophilicity and Solubility :
Biological Activity
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 309.84 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24ClN5 |
| Molecular Weight | 309.84 g/mol |
| CAS Number | 1856083-68-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported at approximately 250 μg/mL, indicating potential as antibacterial agents .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole-based compounds exhibit significant inhibition of pro-inflammatory cytokines such as IL-17 and TNFα. For example, compounds with similar structures showed IC50 values ranging from 0.1 to 1 μM in cytokine release assays, suggesting a strong anti-inflammatory effect .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Some derivatives have been found to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound this compound may exhibit similar properties due to its structural analogies with known anticancer agents .
Case Studies
Several case studies have focused on the biological activities of pyrazole derivatives:
- Study on Antimicrobial Effects : A study evaluated the antibacterial activity of various pyrazole derivatives against common pathogens. Results indicated that certain modifications to the pyrazole ring enhanced antimicrobial efficacy, leading to lower MIC values compared to unmodified compounds .
- Anti-inflammatory Mechanisms : Research examining the anti-inflammatory effects of pyrazole compounds revealed that they can significantly reduce inflammation markers in animal models of arthritis, demonstrating their potential therapeutic applications in inflammatory diseases .
- Anticancer Screening : A systematic screening of pyrazole derivatives for anticancer activity identified several candidates that induced apoptosis in breast cancer cell lines, highlighting the importance of structural variations in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
